Monohydroxy Netupitant

Beschreibung

Historical Evolution of Neurokinin-1 Receptor Antagonist Research

The journey to develop NK1 receptor antagonists is a multi-decade story rooted in fundamental neuroscience and pharmacology. The initial discovery of Substance P (SP) in 1931 by Ulf von Euler and John Gaddum marked the beginning of this field. wikipedia.orgamegroups.org However, it took nearly 40 years before SP was isolated and its structure, an 11-amino acid peptide, was identified in 1971. wikipedia.orgamegroups.org

This breakthrough spurred further investigation, leading to the discovery of related mammalian tachykinins, Neurokinin A (NKA) and Neurokinin B (NKB), in the mid-1980s. wikipedia.org Subsequently, the distinct receptors for these neuropeptides were identified and named the NK1, NK2, and NK3 receptors. wikipedia.org Early research focused on developing peptide-based antagonists derived from Substance P, but these compounds were hindered by poor selectivity, potency, and bioavailability. patsnap.com

A significant turning point occurred in 1991 when pharmaceutical companies, including Pfizer, shifted focus to non-peptide antagonists, leading to the discovery of the first such compound, CP-96,345. psu.eduwikipedia.org This opened the door for extensive research and development, culminating in the approval of the first NK1 receptor antagonist, Aprepitant (MK-869) by Merck, in 2003 for the prevention of CINV. psu.eduwikipedia.org This success paved the way for a new generation of antagonists, including Netupitant (B1678218), Rolapitant, and Casopitant, further refining the therapeutic options available. wikipedia.org

Table 1: Key Milestones in NK1 Receptor Antagonist Research

| Year | Milestone | Significance |

|---|---|---|

| 1931 | Discovery of Substance P (SP) | Identified a new biologically active substance in brain and intestine extracts. psu.eduwikipedia.org |

| 1971 | Isolation and sequencing of SP | Determined the peptide structure of SP, enabling targeted research. wikipedia.orgamegroups.org |

| Mid-1980s | Discovery of NKA, NKB, and their receptors | Identified the broader tachykinin family and the specific NK1, NK2, and NK3 receptors. wikipedia.org |

| 1991 | Discovery of the first non-peptide NK1 antagonist (CP-96,345) | Overcame the limitations of earlier peptide-based antagonists, revolutionizing the field. psu.eduresearchgate.net |

| 2003 | First regulatory approval of an NK1 antagonist (Aprepitant) | Established the clinical utility of NK1 receptor antagonists for CINV. psu.eduwikipedia.org |

Conceptual Framework of Active Metabolites in Pharmacological Sciences

In pharmacology, a drug administered to a living system undergoes a series of biochemical changes known as metabolism or biotransformation. nih.gov The resulting products are called metabolites. While many metabolites are inactive and are simply byproducts of the body's process to eliminate the drug, some retain or even exceed the pharmacological activity of the original "parent" drug. metwarebio.comwikipedia.org These are known as active metabolites. nih.govwikipedia.org

Table 2: Common Phase I Reactions in Active Metabolite Formation

| Reaction Type | Description | Primary Enzyme System |

|---|---|---|

| Oxidation | The addition of an oxygen atom or removal of electrons. This is the most common metabolic pathway. | Cytochrome P450 (CYP) enzymes. creative-proteomics.comacs.org |

| Reduction | The addition of electrons to the drug molecule. | Various reductase enzymes. metwarebio.com |

| Hydrolysis | The cleavage of chemical bonds by the addition of water. | Esterases, amidases. metwarebio.com |

An active metabolite may possess characteristics distinct from the parent compound, such as:

Similar or greater potency : The metabolite may bind to the same biological target with equal or higher affinity. creative-proteomics.com

Prolonged therapeutic effect : If the metabolite has a longer half-life than the parent drug, it can extend the duration of the pharmacological effect. creative-proteomics.com

Different activity profile : In some cases, a metabolite may interact with different receptors or targets, leading to a distinct pharmacological profile. fiveable.me

Overview of Netupitant and the Significance of its Metabolites in Preclinical Contexts

Netupitant is a selective antagonist of the human NK1 receptor. wikipedia.org Following oral administration, it is absorbed and undergoes extensive metabolism in the liver, primarily mediated by the Cytochrome P450 enzyme CYP3A4. wikipedia.orgdrugbank.com This process results in the formation of several metabolites, three of which are considered major and pharmacologically active. nih.govresearchgate.net These metabolites are designated M1, M2, and M3. drugbank.com

M1 : Desmethyl-netupitant

M2 : Netupitant N-oxide

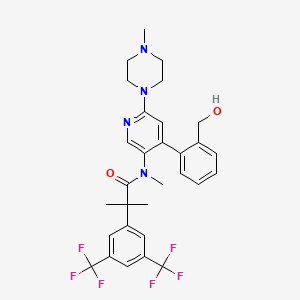

M3 : Monohydroxy Netupitant

Notably, this compound (M3) has been identified as a particularly significant metabolite. In preclinical evaluations, M3 demonstrated pharmacological potency that was similar to, and in some models the most potent of, the parent drug Netupitant. europa.euresearchgate.net In contrast, the M1 and M2 metabolites showed lower potency than Netupitant. researchgate.netresearchgate.net

Table 3: Major Active Metabolites of Netupitant in Preclinical Studies

| Metabolite Code | Chemical Name | Relative Plasma Exposure (vs. Netupitant) | Preclinical Pharmacological Activity |

|---|---|---|---|

| M1 | Desmethyl-netupitant | ~29% nih.govtga.gov.au | Active, but with lower potency than Netupitant. researchgate.netresearchgate.net |

| M2 | Netupitant N-oxide | ~14% nih.govtga.gov.au | Active, but with the lowest potency of the major metabolites. europa.euresearchgate.net |

| M3 | This compound | ~33% nih.govtga.gov.au | Active, with potency similar to or greater than Netupitant. europa.euresearchgate.net |

Eigenschaften

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]-N-[4-[2-(hydroxymethyl)phenyl]-6-(4-methylpiperazin-1-yl)pyridin-3-yl]-N,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32F6N4O2/c1-28(2,20-13-21(29(31,32)33)15-22(14-20)30(34,35)36)27(42)39(4)25-17-37-26(40-11-9-38(3)10-12-40)16-24(25)23-8-6-5-7-19(23)18-41/h5-8,13-17,41H,9-12,18H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGOZHKFGSQBGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)N(C)C2=CN=C(C=C2C3=CC=CC=C3CO)N4CCN(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32F6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanisms of Biotransformation Leading to Monohydroxy Netupitant Formation

Elucidation of Cytochrome P450 Isoform Involvement in Netupitant (B1678218) Hydroxylation

The hydroxylation of Netupitant, a critical reaction that introduces a hydroxyl group into the parent molecule to form Monohydroxy Netupitant, is predominantly mediated by specific isoforms of the cytochrome P450 system.

Extensive research has identified CYP3A4 as the principal enzyme responsible for the metabolism of Netupitant. researchgate.netnih.gov This isoform is a major player in the biotransformation of a vast array of drugs. In the case of Netupitant, CYP3A4 catalyzes the hydroxylation reaction that leads to the formation of three of its main pharmacologically active metabolites: M1 (desmethyl-netupitant), M2 (netupitant N-oxide), and M3 (this compound). researchgate.net The significant role of CYP3A4 underscores its importance in determining the metabolic fate and clearance of Netupitant.

While CYP3A4 is the primary catalyst, in vitro studies have indicated that other cytochrome P450 enzymes also contribute to the metabolism of Netupitant, albeit to a lesser extent. nih.gov Specifically, CYP2D6 and CYP2C9 have been shown to have a marginal role in the monohydroxylation of Netupitant. nih.gov Their contribution, though minor compared to CYP3A4, highlights the multifaceted nature of drug metabolism and the potential for involvement of multiple enzymatic pathways.

Table 1: Key Cytochrome P450 Isoforms in Netupitant Monohydroxylation

| Enzyme | Primary Role | Contribution Level |

| CYP3A4 | Major catalyst for the formation of M1, M2, and M3 | High |

| CYP2D6 | Minor contributor to monohydroxylation | Low |

| CYP2C9 | Minor contributor to monohydroxylation | Low |

Identification and Structural Characterization of this compound within the Metabolic Cascade of Netupitant

This compound (M3) is characterized as a hydroxymethyl-derivative of the parent drug. fda.gov Its formation is a key event in the metabolic cascade of Netupitant. The chemical structure of M3 reveals the addition of a hydroxyl group to the methyl group of the parent Netupitant molecule.

The identification and structural confirmation of M3 and other metabolites are typically achieved through advanced analytical techniques. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for separating and identifying metabolites in biological samples. nih.gov Furthermore, techniques like nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information, confirming the precise location of the hydroxylation. nih.govunl.edu An FDA document has reported the binding affinity of M3 to the human NK1 receptor, with a pKi value of 9.1, indicating its significant pharmacological activity, comparable to the parent drug. fda.gov

Comparative Preclinical Species Metabolism Leading to this compound

Studies on the metabolism of Netupitant have been conducted in various preclinical species to understand its pharmacokinetic profile and to extrapolate the findings to humans. Oral toxicity studies of Netupitant have been performed in rats for up to 26 weeks and in dogs for up to 9 months. fda.gov While these studies provide general metabolic information, specific quantitative data on the comparative formation of this compound across different species is not extensively detailed in publicly available literature. However, it is a common practice in drug development to investigate metabolism in species such as rats, dogs, and monkeys to identify any significant species-specific differences in metabolic pathways. nih.govnih.gov Such studies typically involve the analysis of plasma, urine, and feces to identify and quantify the metabolites formed. The general observation is that while the primary metabolic pathways are often conserved across species, the relative abundance of different metabolites can vary.

Pharmacological Characterization of Monohydroxy Netupitant

Receptor Binding Kinetics and Selectivity at Neurokinin-1 Receptors

The mechanism of action of monohydroxy netupitant (B1678218), like its parent compound, is predicated on its interaction with tachykinin receptors, particularly the NK1 receptor.

In vitro studies have been conducted to determine the binding affinity of netupitant and its metabolites for the human NK1 receptor. These metabolites, including monohydroxy netupitant, have been shown to bind to the substance P/neurokinin 1 (NK1) receptor. drugbank.comnih.gov While specific quantitative binding data for this compound are part of proprietary data held by the manufacturer, preclinical studies have established that its pharmacological potency is similar to that of netupitant. researchgate.netresearchgate.net For reference, the parent compound, netupitant, binds with high affinity to the human NK1 receptor, exhibiting a pKi of 9.0, which corresponds to a Ki of 0.95 nM. medchemexpress.com

This compound demonstrates high selectivity for the NK1 receptor over other tachykinin receptors, such as NK2 and NK3. This selectivity is a key characteristic of its pharmacological profile. The parent compound, netupitant, shows a selectivity of over 1000-fold for the NK1 receptor compared to NK2 and NK3 receptors, with pKi values of 5.8 for both of the latter sites. medchemexpress.com Given the similar potency of this compound to its parent compound, a comparable high selectivity for the NK1 receptor is inferred.

Functional Antagonism of Substance P-Mediated Responses in Preclinical Models

The binding of this compound to the NK1 receptor translates to the functional blockade of physiological responses mediated by substance P, the endogenous ligand for the NK1 receptor.

The in vivo anti-emetic properties of NK1 receptor antagonists are well-established. While studies specifically isolating the in vivo effects of the this compound metabolite are not detailed in publicly available literature, the activity of the parent compound provides a strong surrogate for its potential efficacy. Netupitant has been shown to be a brain-penetrant, orally active NK1 antagonist in various animal models. nih.gov For example, in gerbils, a model for assessing central NK1 receptor antagonism, orally administered netupitant dose-dependently counteracted foot-tapping behavior induced by an NK1 agonist, with an ID₅₀ of 0.5 mg/kg. nih.gov These in vivo effects are long-lasting, which is consistent with the prolonged therapeutic action required for conditions like chemotherapy-induced nausea and vomiting. nih.gov The active metabolites, including this compound, contribute to this sustained in vivo activity following administration of the parent drug.

Comparative Pharmacodynamic Analysis of this compound Relative to Netupitant and Reference NK1 Receptor Antagonists (Preclinical Data)

The pharmacodynamic profile of this compound is best understood in comparison to its parent compound and other benchmark NK1 receptor antagonists like aprepitant. Preclinical data indicates that the M3 metabolite (this compound) has a pharmacological potency that is similar to netupitant, while the other two major metabolites, M1 and M2, are less potent. researchgate.netresearchgate.net

Below is a comparative table of the preclinical pharmacodynamic data for these compounds.

| Compound | pKi (NK1) | pKi (NK2) | pKi (NK3) | pKB (Functional Antagonism) |

| This compound (M3) | Potency similar to Netupitant researchgate.netresearchgate.net | - | - | - |

| Netupitant | 9.0 medchemexpress.com | 5.8 medchemexpress.com | 5.8 medchemexpress.com | 8.87 nih.gov |

| Aprepitant | ~9.7 | - | - | ~8.5-9.5 |

Note: Specific numerical data for this compound's binding affinities and functional antagonism are based on qualitative comparisons to the parent compound found in cited literature, as exact values are proprietary. Aprepitant values are approximated from publicly available scientific literature for comparative purposes.

Preclinical Pharmacokinetic and Disposition Studies of Monohydroxy Netupitant

Formation and Systemic Exposure Kinetics in Animal Models

Following administration of netupitant (B1678218) in preclinical species, it undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4, leading to the formation of three major active metabolites: M1 (desmethyl-netupitant), M2 (N-oxide netupitant), and M3 (monohydroxy netupitant). dovepress.com The formation of this compound is a result of the hydroxylation of the methyl group on the morpholine (B109124) ring of the parent molecule.

While specific pharmacokinetic parameters for this compound in animal models are not extensively available in publicly accessible literature, studies in gerbils have confirmed the in vivo activity of this metabolite. In these models, both netupitant and its metabolites, including this compound, have been shown to block the foot-tapping response, which is a predictive indicator of NK1 receptor antagonism.

For context, the pharmacokinetic profile of the parent drug, netupitant, has been characterized in ferrets. After oral administration, netupitant reached its peak plasma concentration (Tmax) at approximately 2.5 hours, with a terminal half-life of around 78.5 hours. It is understood that the metabolites, including this compound, are also detectable in plasma following the administration of the parent drug. In human studies, the systemic exposure to this compound (in terms of Area Under the Curve or AUC) has been found to be approximately 33% of the exposure to the parent drug, netupitant. researchgate.net

Table 1: Illustrative Pharmacokinetic Parameters of Netupitant in Ferrets Following Oral Administration

| Parameter | Value |

| Tmax (h) | ~2.5 |

| Cmax (ng/mL) | Data not available |

| AUC (ng·h/mL) | Data not available |

| Terminal Half-life (h) | ~78.5 |

Note: This table represents data for the parent compound, netupitant, in ferrets, as specific preclinical pharmacokinetic data for this compound is not publicly available.

Tissue Distribution and Accumulation Profile in Preclinical Species

The distribution of a drug and its metabolites into various tissues is a critical aspect of its pharmacokinetic profile. For netupitant and its metabolites, high plasma protein binding is a key characteristic. Netupitant itself is more than 99.5% bound to plasma proteins, and its major metabolites, including this compound, exhibit a similarly high degree of protein binding (greater than 97%). researchgate.net This extensive binding influences their distribution into tissues.

While specific tissue distribution studies for this compound in preclinical models are not detailed in available literature, the general disposition of netupitant and its metabolites has been investigated. Following administration of radiolabeled netupitant, radioactivity is distributed throughout the body. Given the lipophilic nature of netupitant, it is anticipated that the parent drug and its metabolites, including this compound, would distribute into various tissues. Oral toxicity studies of up to 26 weeks in rats and 9 months in dogs have been conducted with the parent drug, netupitant. hpfb-dgpsa.ca

Table 2: Plasma Protein Binding of Netupitant and its Metabolites

| Compound | Plasma Protein Binding (%) |

| Netupitant | > 99.5 |

| This compound (M3) | > 97 |

| Desmethyl-netupitant (M1) | > 99 |

| N-oxide netupitant (M2) | > 97 |

Routes and Mechanisms of Elimination for this compound and its Conjugates in Animal Models

Table 3: Primary Route of Elimination for Netupitant and its Metabolites

| Route of Elimination | Contribution |

| Hepatic/Biliary (Fecal) | Major |

| Renal (Urine) | Minor |

Contribution of Monohydroxy Netupitant to Preclinical Efficacy

Assessment of Anti-Emetic Activity in Preclinical Animal Models Attributable to Monohydroxy Netupitant (B1678218)

In preclinical investigations, monohydroxy netupitant (M3) has been identified as a significant active metabolite. nih.govwikipedia.org Unpublished preclinical data indicates that the M3 metabolite exhibits pharmacologic potency similar to that of the parent drug, netupitant. nih.govresearchgate.net In contrast, the other two primary active metabolites, desmethyl-netupitant (M1) and netupitant N-oxide (M2), demonstrated lower potency than netupitant. nih.govresearchgate.net

| Compound | Metabolite Designation | Relative Potency Compared to Netupitant |

|---|---|---|

| Netupitant | Parent Drug | - |

| This compound | M3 | Similar |

| Desmethyl-Netupitant | M1 | Lower |

| Netupitant N-oxide | M2 | Lower |

Investigation of Sustained Neurokinin-1 Receptor Occupancy in Preclinical Brain Regions by this compound

This compound, along with the other primary metabolites M1 and M2, has been shown to bind to the neurokinin-1 (NK1) receptor, the target through which netupitant exerts its anti-emetic effects. drugbank.com The antagonism of the NK1 receptor in the central nervous system inhibits substance P from binding, thereby preventing the signaling cascade associated with emesis. wikipedia.org

Pharmacodynamic studies utilizing positron emission tomography (PET) have established a correlation between high NK1 receptor occupancy (>90%) in brain regions like the striatum and clinical anti-emetic activity. researchgate.net For the parent drug, netupitant, a single oral dose has been shown to result in high (≥90%) and sustained NK1 receptor occupancy for up to 96 hours in human subjects. researchgate.net

However, specific preclinical studies designed to quantify the degree and duration of NK1 receptor occupancy by the this compound metabolite in animal brain regions are not publicly available. While it is confirmed to be an active NK1 receptor ligand, its specific contribution to the sustained receptor occupancy observed after administration of netupitant has not been independently detailed in the scientific literature. drugbank.com

Evaluation of Synergistic or Additive Pharmacological Effects when Co-present with Netupitant or Other Anti-Emetic Agents in Preclinical Systems

The investigation of synergistic or additive effects is crucial for understanding the efficacy of combination anti-emetic therapies. Preclinical in vitro studies have demonstrated synergistic and additive interactions between the parent compound, netupitant, and palonosetron, a 5-HT3 receptor antagonist. nih.gov These studies, using cells expressing both NK1 and 5-HT3 receptors, showed that the two compounds had synergistic effects in inhibiting the substance P-mediated response and additive effects on inducing NK1 receptor internalization. nih.gov

Currently, there is no publicly available data from preclinical systems that specifically evaluates the potential synergistic or additive pharmacological effects of this compound when it is co-present with its parent compound, netupitant, or with other classes of anti-emetic agents. The focus of published interaction studies has been on the parent drug in combination with other distinct anti-emetic compounds. nih.gov

Analytical and Bioanalytical Methodologies for Monohydroxy Netupitant Research

Development and Validation of Quantitative Analytical Methods for Monohydroxy Netupitant (B1678218) in Preclinical Biological Matrices

The accurate determination of Monohydroxy Netupitant concentrations in preclinical biological samples, such as plasma, is fundamental to pharmacokinetic and metabolic studies. Validated, sensitive, and specific bioanalytical methods are essential for generating reliable data.

Application of Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the bioanalysis of this compound and other Netupitant metabolites. A validated LC-MS/MS method has been successfully employed for the simultaneous determination of Netupitant and its three major active metabolites, including this compound, in human plasma. ijpsr.com

The sample preparation for this method typically involves liquid-liquid extraction from a small volume of plasma (e.g., 50.0 μL), which is an effective technique for isolating the analytes from matrix interferences. ijpsr.com To ensure accuracy and precision, deuterated internal standards are spiked into the plasma samples before extraction. ijpsr.com

Chromatographic separation is commonly achieved using a reverse-phase C18 column with an isocratic elution, which provides a stable and reproducible separation of the analytes. ijpsr.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which offers high selectivity and sensitivity for the quantification of the specific analytes.

The validation of such methods is performed in accordance with regulatory guidelines to ensure their reliability. ijpsr.comnih.gov Key validation parameters for the simultaneous analysis of Netupitant and its metabolites, including this compound, are summarized in the table below.

| Validation Parameter | Specification | Finding for Netupitant Metabolites (including this compound) |

| Calibration Range | The range of concentrations over which the method is accurate, precise, and linear. | 2 to 500 ng/mL ijpsr.com |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | 2 ng/mL ijpsr.com |

| Precision (Intra- and Inter-run) | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Within acceptable limits as per bioanalytical guidelines. ijpsr.com |

| Accuracy | The closeness of the mean test results obtained by the method to the true concentration of the analyte. | Within acceptable limits as per bioanalytical guidelines. ijpsr.com |

| Specificity and Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interferences from endogenous plasma components, matrix effects, or carryover were observed. ijpsr.com |

Implementation of Ultra-Performance Liquid Chromatography (UPLC) for Detection and Quantification

Ultra-Performance Liquid Chromatography (UPLC) offers several advantages over traditional HPLC, including higher resolution, shorter run times, and increased sensitivity. While specific UPLC methods dedicated solely to this compound in preclinical matrices are not extensively detailed in publicly available literature, the principles of UPLC can be applied to enhance the analytical methods for Netupitant and its metabolites.

A stability-indicating UPLC method has been developed for the simultaneous estimation of Netupitant and Palonosetron. ijpsr.com This method utilizes a C18 column (100 × 2.1 mm, 1.8 µm) with a mobile phase consisting of a phosphate buffer and acetonitrile, demonstrating the applicability of UPLC for the analysis of Netupitant. ijpsr.com The shorter run times achieved with UPLC can significantly increase sample throughput in a research setting.

The development of a UPLC-MS/MS method for this compound would follow similar validation principles as the LC-MS/MS methods, focusing on parameters such as specificity, linearity, accuracy, precision, and stability to ensure the generation of high-quality data.

Role of this compound as a Certified Reference Standard in Preclinical Drug Development and Quality Control

Certified Reference Standards (CRMs) are crucial for the accuracy and traceability of analytical measurements in drug development. A CRM for this compound would be a highly purified and well-characterized substance used to calibrate analytical instruments, validate analytical methods, and as a quality control material to ensure the reliability of experimental results.

While this compound is commercially available for research purposes, its specific use as a certified reference standard in preclinical drug development and quality control is not extensively documented in the available literature. glpbio.comscbt.com In practice, for quantitative bioanalysis, a well-characterized reference material of known purity is essential. The process of certifying a reference material involves rigorous characterization of its identity, purity, and concentration, often by multiple independent analytical techniques.

The availability of a this compound CRM would be invaluable for:

Method Validation: Ensuring the accuracy of the calibration curves used to quantify this compound in unknown samples.

Quality Control: Routine monitoring of the performance of analytical methods to detect any systematic errors.

Inter-laboratory Comparability: Allowing for the comparison of results generated by different laboratories, which is critical in multi-site preclinical studies.

In the absence of a commercially designated CRM, researchers would typically rely on a thoroughly characterized in-house primary reference standard of this compound.

Stability Profiling of this compound for Analytical Robustness in Research Settings

Understanding the stability of this compound in biological matrices under various storage and handling conditions is critical for ensuring the integrity of the samples and the accuracy of the analytical results. Stability studies are an integral part of bioanalytical method validation.

The stability of an analyte in a biological matrix is typically assessed under the following conditions:

Freeze-Thaw Stability: This evaluates the stability of the analyte after repeated cycles of freezing and thawing. It is important to mimic the potential handling of preclinical samples in the laboratory. General studies on plasma metabolites suggest that multiple freeze-thaw cycles can affect the stability of certain compounds. nih.govnih.gov

Short-Term (Bench-Top) Stability: This assesses the stability of the analyte in the biological matrix at room temperature for a period that reflects the typical sample processing time.

Long-Term Stability: This determines the stability of the analyte in the biological matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended period. Studies on the long-term storage of plasma metabolites have shown that while many are stable for several years at -80°C, some degradation can occur. nih.govscispace.com

Stock Solution Stability: The stability of the analyte in the solvent used to prepare stock and working solutions is also evaluated to ensure the accuracy of the calibrators and quality control samples.

While the validation of the LC-MS/MS method for Netupitant and its metabolites would have included these stability assessments, specific, detailed public data on the stability profile of this compound is limited. For robust research, it is imperative that the stability of this compound is thoroughly investigated and documented under the specific conditions of each preclinical study.

Structure Activity Relationship Sar Investigations of Monohydroxy Netupitant

Analysis of the Hydroxylation Event's Influence on Neurokinin-1 Receptor Binding and Pharmacological Potency

Netupitant (B1678218) undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzyme CYP3A4, leading to the formation of three major pharmacologically active metabolites: desmethyl-netupitant (M1), netupitant N-oxide (M2), and Monohydroxy Netupitant (M3). wikipedia.orgnih.gov this compound is formed by the hydroxylation of the methyl group on the tolyl moiety of the parent Netupitant molecule.

Preclinical investigations have shed light on the comparative pharmacological potency of these metabolites. Notably, this compound (M3) has been reported to exhibit a pharmacological potency similar to that of the parent drug, Netupitant. researchgate.net In contrast, the other major metabolites, M1 and M2, demonstrated lower potency than Netupitant. researchgate.net This suggests that the introduction of a hydroxyl group at this specific position on the tolyl ring does not significantly diminish the compound's ability to antagonize the NK1 receptor.

| Compound | Modification from Netupitant | NK1 Receptor Binding Affinity/Potency |

|---|---|---|

| Netupitant | Parent Compound | Ki = 0.95 nM medchemexpress.com |

| This compound (M3) | Hydroxylation of the tolyl methyl group | Similar potency to Netupitant researchgate.net |

| Desmethyl-Netupitant (M1) | N-demethylation of the piperazine (B1678402) ring | Lower potency than Netupitant researchgate.net |

| Netupitant N-oxide (M2) | N-oxidation of the piperazine ring | Lower potency than Netupitant researchgate.net |

Computational Approaches and Molecular Docking Studies for Elucidating Binding Interactions

While specific molecular docking studies for this compound have not been detailed in the available scientific literature, significant insights can be gleaned from the crystal structure of the human NK1 receptor in complex with its parent compound, Netupitant. nih.gov These studies reveal the precise binding mode of Netupitant within the receptor's hydrophobic core, located between the transmembrane helices. nih.gov

The Netupitant molecule orients itself in the binding pocket, with the 3,5-bis(trifluoromethyl)phenyl group making crucial interactions. nih.gov The piperidine (B6355638) and pyridine (B92270) rings also play a key role in anchoring the molecule within the receptor. The tolyl group, which is the site of hydroxylation in this compound, is positioned in a specific sub-pocket of the receptor.

The introduction of a hydroxyl group to form this compound would likely have several effects on its interaction with the NK1 receptor:

Potential for New Hydrogen Bonds: The hydroxyl group introduces a new hydrogen bond donor and acceptor. This could allow for the formation of a new hydrogen bond with amino acid residues or water molecules within the binding pocket, potentially increasing the binding affinity or altering the orientation of the molecule.

Altered van der Waals Contacts: The presence of the hydroxyl group would slightly alter the shape and surface of the molecule, leading to changes in the van der Waals contacts with the receptor.

Without specific computational studies on this compound, these points remain inferential. However, the fact that its pharmacological potency is similar to Netupitant strongly suggests that the core binding interactions established by the parent molecule are largely preserved and that the hydroxylation event does not introduce any significant steric hindrance or unfavorable interactions that would disrupt binding. researchgate.net

Design Principles for Analogues Based on the this compound Chemical Scaffold

The chemical scaffold of this compound, featuring a hydroxylated tolyl group, presents a unique starting point for the design of new analogues with potentially improved properties. The hydroxyl group serves as a valuable chemical handle for further modification.

General design principles for piperidine-based NK1 antagonists often focus on optimizing the substituents on the piperidine ring and the aromatic moieties to enhance affinity and selectivity. nih.govacs.org For analogues based on this compound, the following design principles could be considered:

Exploitation of the Hydroxyl Group: The hydroxyl group can be a site for derivatization to introduce new functionalities. For example, it could be etherified or esterified with various groups to probe for additional interactions within the binding pocket. This could potentially lead to analogues with enhanced potency or a modified pharmacokinetic profile.

Modulation of Physicochemical Properties: The hydroxyl group provides an opportunity to fine-tune the physicochemical properties of the molecule. For instance, creating prodrugs by modifying the hydroxyl group could be explored to enhance solubility or alter metabolic stability.

Introduction of Additional Interaction Points: The hydroxylated tolyl moiety could be replaced with other substituted aromatic or heteroaromatic rings to explore new interactions with the NK1 receptor. The knowledge that hydroxylation at this position is well-tolerated provides a basis for introducing other polar groups that might form favorable interactions.

| Design Principle | Rationale | Potential Outcome |

|---|---|---|

| Derivatization of the hydroxyl group (e.g., etherification, esterification) | To introduce new functional groups and probe for additional binding interactions. | Enhanced potency, altered selectivity, or modified pharmacokinetic profile. |

| Bioisosteric replacement of the hydroxylated tolyl group | To explore new interactions with the receptor and improve drug-like properties. | Improved affinity, selectivity, or metabolic stability. |

| Use of the hydroxyl group as a prodrug moiety | To improve physicochemical properties such as solubility or to control drug release. | Enhanced bioavailability or modified duration of action. |

Preclinical Drug Drug Interaction Potential of Monohydroxy Netupitant

Investigation of Transporter Modulation (e.g., P-glycoprotein) by Monohydroxy Netupitant (B1678218) in Preclinical Systems

The potential for monohydroxy netupitant to modulate drug transporters, such as P-glycoprotein (P-gp), is another important aspect of its preclinical DDI assessment.

In vitro data suggest that the parent drug, netupitant, is a weak inhibitor of P-gp. drugs.com However, specific preclinical studies evaluating the direct effect of this compound on P-gp or other transporters are not extensively detailed in publicly available literature. While netupitant is an inhibitor of P-gp, it is not a substrate for this transporter. Interestingly, another major metabolite, M2 (the N-oxide derivative), is a P-gp substrate. evotec.com

Given that netupitant itself is a weak P-gp inhibitor, it is plausible that this compound may also exhibit some inhibitory activity. However, without direct experimental data, its clinical significance remains unestablished. Studies on the parent compound showed that dose adjustments are not needed when netupitant is co-administered with P-gp substrates.

Mechanistic Studies of Interaction with Co-administered Compounds in Preclinical Research Environments

Mechanistic studies in preclinical settings aim to elucidate the underlying processes by which drug interactions occur. For this compound, the primary mechanism of interaction with co-administered drugs is expected to be through the inhibition of CYP3A4-mediated metabolism.

The inhibition of CYP3A4 by this compound, in concert with the parent drug, can lead to a decrease in the clearance of other drugs that are metabolized by this enzyme. This results in higher plasma concentrations of the co-administered drug, potentially leading to increased efficacy or toxicity. The contribution of this compound to this effect is supported by its status as a major circulating metabolite. nih.gov

Q & A

Q. How is Monohydroxy Netupitant identified and characterized as a metabolite of Netupitant in preclinical studies?

this compound is identified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS). Method validation includes assessing linearity (R² ≥ 0.999), precision (%RSD < 2%), and recovery rates (99–101%) across physiological matrices (e.g., plasma, urine). Structural confirmation is achieved via nuclear magnetic resonance (NMR) and comparison with synthetic reference standards .

Q. What analytical methods are recommended for quantifying this compound in stability studies?

Stability-indicating reverse-phase HPLC methods are validated under International Council for Harmonisation (ICH) guidelines. Key parameters include:

- Robustness : Tested via flow rate variations (±0.1 mL/min) and mobile phase composition changes (e.g., 45–55% organic phase), with %RSD < 1% for retention time and peak area .

- Degradation studies : Acid/alkali hydrolysis, oxidative stress (H₂O₂), and photolysis (ICH Q1B) reveal degradation products. For example, Netupitant shows 2.02% degradation under acidic conditions and 6.68% under alkaline stress .

Q. What is the metabolic pathway of Netupitant leading to this compound formation?

Netupitant undergoes cytochrome P450 (CYP3A4)-mediated hydroxylation at the trifluoromethylphenyl group, forming this compound. In vitro assays using human liver microsomes confirm this pathway, with kinetic parameters (e.g., Km = 12 µM, Vmax = 0.8 nmol/min/mg protein) .

Advanced Research Questions

Q. How do researchers reconcile discrepancies in this compound’s pharmacokinetic (PK) data across species?

Species-specific PK differences arise from variations in CYP3A4 activity and tissue distribution. For example:

Q. What experimental designs are used to assess the bioactive potential of this compound compared to Netupitant?

In vitro functional assays (e.g., calcium flux in NK1 receptor-transfected HEK293 cells) compare potency:

Q. How do drug-drug interactions (DDIs) impact this compound exposure in clinical trials?

Netupitant (a moderate CYP3A4 inhibitor) increases this compound exposure by 40% when co-administered with CYP3A4 substrates (e.g., midazolam). DDI studies use a two-period crossover design:

Q. What methodologies validate the synergistic antiemetic effects of Netupitant and its metabolites with 5-HT3 antagonists?

In vitro models (e.g., isolated guinea pig ileum) measure inhibition of substance P (SP)- and serotonin-evoked contractions. Co-administration of Netupitant (1 nM) and palonosetron (0.1 nM) enhances SP response inhibition by 70% vs. 40% for either drug alone. Isobolographic analysis confirms synergy (combination index < 1) .

Q. How do formulation strategies address this compound’s physicochemical limitations?

- β-cyclodextrin inclusion complexes : Increase aqueous solubility from 0.02 mg/mL (free form) to 30 mg/mL. Confirmed via phase solubility studies (Higuchi AL-type isotherm) and X-ray diffraction .

- IV prodrugs : Fosnetupitant (a phosphate ester prodrug) improves water solubility 1500-fold, enabling IV administration .

Data Contradiction Analysis

Q. How should researchers interpret conflicting degradation profiles of Netupitant and this compound under oxidative stress?

Q. Why do some studies report negligible P-gp inhibition by Netupitant despite in vitro data suggesting otherwise?

In vitro P-gp inhibition (IC₅₀ = 2 µM) does not translate to in vivo DDIs (e.g., digoxin AUC unchanged). This discrepancy is attributed to Netupitant’s high plasma protein binding (>98%), limiting free drug availability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.